molecular formula C13H15N3O2 B11864362 Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate CAS No. 828930-85-4

Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate

Cat. No.: B11864362
CAS No.: 828930-85-4
M. Wt: 245.28 g/mol
InChI Key: RGHPSUAAIQUWGO-UHFFFAOYSA-N
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Description

Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate is a quinoline derivative characterized by amino groups at positions 4 and 6, a methyl substituent at position 2, and an ethyl ester moiety at position 2. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are often influenced by substituent patterns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

828930-85-4

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 4,6-diamino-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-7(2)16-10-5-4-8(14)6-9(10)12(11)15/h4-6H,3,14H2,1-2H3,(H2,15,16)

InChI Key

RGHPSUAAIQUWGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-diamino-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group under acidic or basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs microwave irradiation techniques. These methods are preferred due to their efficiency, reduced reaction times, and environmentally friendly nature. Microwave-assisted synthesis has been shown to be effective in producing high yields of quinoline derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Antimicrobial Applications

Research indicates that ethyl 4,6-diamino-2-methylquinoline-3-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. In particular:

  • Mechanism of Action : The compound's structure allows it to interact with bacterial cellular targets, potentially disrupting vital processes such as DNA replication or protein synthesis.
  • Case Studies : In vitro assays have shown that this compound has minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Its dual amino substitutions on the quinoline ring enhance its reactivity and biological activity compared to other similar compounds. Key findings include:

  • Inhibition of Cancer Cell Proliferation : In vitro studies revealed that the compound effectively inhibits the proliferation of various cancer cell lines at concentrations that do not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development .
  • Potential Mechanisms : The mechanisms underlying its anticancer activity may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways essential for tumor growth .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinoline Core : Initial reactions create the quinoline framework.
  • Substitution Reactions : Subsequent steps introduce amino groups at the 4 and 6 positions as well as the carboxylate group at the 3 position.
  • Purification : The final product is purified through crystallization or chromatography techniques to ensure high purity for biological testing .

Mechanism of Action

The mechanism of action of ethyl 4,6-diamino-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate and its analogs:

Compound Name Substituents Synthetic Pathway Key Features
This compound - 4,6-diamino
- 2-methyl
- 3-ethoxycarbonyl
Not explicitly described in evidence; likely involves amination of chloro precursors Potential for hydrogen bonding due to amino groups; enhanced solubility
Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate - 2-(2,6-difluorobenzyloxy)
- 4-(4,6-dimethoxypyrimidin-2-yl)
- 3-ethoxycarbonyl
NaH-mediated alkylation of 2-oxo precursor with 2-(bromomethyl)-1,3-difluorobenzene High steric bulk; fluorinated groups may enhance metabolic stability
Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate - 4,6-dichloro
- 2-methylthio
- 3-ethoxycarbonyl
Likely involves chlorination and thioether formation Electron-withdrawing Cl groups; thioether may influence redox activity

Key Observations :

Substituent Effects on Reactivity: The 4,6-diamino groups in the target compound contrast with 4,6-dichloro in or 4-(4,6-dimethoxypyrimidin-2-yl) in . Chloro and methoxypyrimidinyl groups, conversely, contribute to steric and electronic modulation. 2-Methyl vs. 2-(2,6-difluorobenzyloxy): The methyl group offers minimal steric hindrance, whereas the difluorobenzyloxy substituent introduces significant bulk and fluorination, which may improve lipophilicity and pharmacokinetic properties .

Synthetic Methodologies :

  • The synthesis of the difluorobenzyloxy analog involved NaH-mediated alkylation in DMF, yielding 47% after purification. This suggests that similar conditions could apply to the target compound if functional group compatibility is maintained.

Crystallographic Data :

  • The analog in was refined using SHELX software , a standard for small-molecule crystallography. The target compound’s crystal structure (if determined) would likely employ similar refinement protocols.

Research Findings and Implications

  • Biological Activity: While direct data for the target compound are lacking, structurally related quinolines exhibit varied bioactivities. For example, the 4,6-dichloro-2-(methylthio) analog may act as a kinase inhibitor due to its electron-deficient aromatic system, whereas amino-substituted derivatives are often explored as DNA intercalators.
  • Thermodynamic Stability: The amino groups in the target compound could enhance solubility in polar solvents compared to chloro or methoxy analogs, though this may come at the cost of reduced membrane permeability.

Biological Activity

Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features amino groups at the 4 and 6 positions and a carboxylate group at the 3 position of the quinoline ring. These functional groups are crucial for its biological activity. The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted quinolines with appropriate amines and carboxylic acids.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it has potent effects against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various strains, including:

Bacterial StrainMIC (µM)
Staphylococcus aureus11
Escherichia coli7.1
Methicillin-resistant Staphylococcus aureus (MRSA)44

These findings suggest that the compound could serve as a potential lead in antibiotic development .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair. In particular, it has been noted that this compound is more cytotoxic than some established chemotherapeutics in human leukemia cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound acts as a mixed inhibitor of topoisomerase I and II, disrupting DNA processes essential for cell division.
  • Antibacterial Action : It interferes with bacterial cell wall synthesis and function, leading to cell lysis.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, although further research is needed to elucidate specific mechanisms .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating various quinoline derivatives, this compound was found to outperform several reference antibiotics in inhibiting growth in both Gram-positive and Gram-negative bacteria. This highlights its potential utility in treating resistant bacterial infections .

Case Study 2: Cancer Cell Lines

In another investigation focusing on leukemia cell lines, the compound exhibited IC50 values significantly lower than those of standard treatments like doxorubicin. This suggests a promising avenue for further development in oncology applications .

Q & A

Basic Question

  • Solvent Selection : Ethanol (95%) is ideal for high-purity crystals (mp 110–112°C) . Avoid DMF due to amino group reactivity.
  • Gradient Cooling : Slow cooling (0.5°C/min) minimizes inclusion of impurities.
  • Additives : Trace acetic acid (1%) protonates amino groups, enhancing crystallinity .

How do computational methods aid in predicting reaction pathways for quinoline derivatives?

Advanced Question
Methodology :

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict cyclocondensation barriers .
  • Molecular Docking : Screen substituent effects on protein targets (e.g., quinoline-binding pockets in Mycobacterium tuberculosis enoyl-ACP reductase) .

Example : Ethyl 4,6-diamino derivatives show higher binding affinity (-9.2 kcal/mol) than methoxy analogs (-7.5 kcal/mol) due to hydrogen-bonding interactions .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Question
Key Issues :

  • Racemization : Amino groups at C4/C6 may racemize under high heat. Mitigate via low-temperature (≤60°C) reactions .
  • Catalyst Loading : Homogeneous catalysts (e.g., Pd/C) improve reproducibility but require post-synthesis filtration .
  • Process Analytics : In-line FTIR monitors reaction progress to prevent over-alkylation .

How do substituent electronic effects influence quinoline reactivity in cross-coupling reactions?

Advanced Question
Electronic Profiling :

  • Amino Groups : Strongly electron-donating (+M effect), activate C2/C8 positions for Suzuki-Miyaura coupling .
  • Methyl at C2 : Steric hindrance reduces Pd catalyst accessibility, requiring bulky ligands (e.g., SPhos) .

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